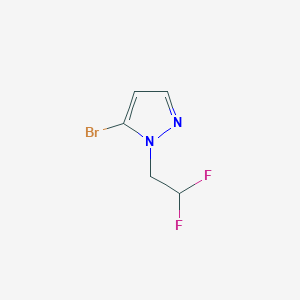

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Structure and Properties

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1849251-81-5) is a brominated pyrazole derivative with a 2,2-difluoroethyl substituent at the N1 position. Its molecular formula is C₅H₅BrF₂N₂, and it has a molecular weight of 225.03 g/mol. The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed reactions, achieving high purity (≥97%) . The presence of bromine and fluorine atoms enhances its utility as an intermediate in medicinal chemistry, particularly in cross-coupling reactions for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with bromine and a difluoroethylating agent. One common method is the bromination of 1-(2,2-difluoroethyl)-1H-pyrazole using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(2,2-difluoroethyl)-1H-pyrazole-5-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a crucial scaffold in the development of new pharmacological agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery. The compound's potential applications include:

- Anti-inflammatory Agents : Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, compounds like celecoxib, which contains a pyrazole moiety, are utilized as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types . The structural modifications of this compound may enhance its anticancer efficacy.

- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .

Agrochemical Applications

The compound's unique structure also makes it relevant in agricultural chemistry. Pyrazoles are often explored for their efficacy as herbicides and fungicides. The difluoroethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate plant tissues and exert biological effects.

Structure-Activity Relationship Studies

Research on this compound often focuses on its interaction with biological targets:

- Binding Affinity Studies : Investigations into how this compound binds to various receptors can provide insights into its mechanism of action and inform the design of more potent analogs.

- Comparative Analysis : A comparison with other structurally similar compounds can elucidate the influence of specific substituents on biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1-(trifluoromethyl)-1H-pyrazole | Contains a bromine and trifluoromethyl group | Higher lipophilicity due to trifluoromethyl |

| 4-Methyl-1-(difluoromethyl)-1H-pyrazole | Methyl group instead of bromine | Potentially different biological activity |

| 5-Chloro-1-(difluoroethyl)-1H-pyrazole | Chlorine instead of bromine | May exhibit different reactivity patterns |

This table illustrates how structural variations can influence both chemical behavior and biological activity .

Case Studies

Several studies have documented the pharmacological activities associated with pyrazole derivatives:

- A study published in Pharmacology Reports detailed the synthesis and evaluation of pyrazole derivatives for their anti-inflammatory properties, highlighting their potential as therapeutic agents in chronic inflammatory diseases .

- Another research article focused on the anticancer properties of substituted pyrazoles, demonstrating significant cytotoxic effects against various cancer cell lines .

These case studies underscore the diverse applications and therapeutic potential of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoroethyl groups can enhance binding affinity and specificity to target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparisons

Substituent Effects on Reactivity

- The 2,2-difluoroethyl group in the target compound provides steric bulk and electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to the smaller difluoromethyl group in .

- Methyl or ethyl substituents (e.g., in and ) increase hydrophobicity, improving membrane permeability but reducing solubility in aqueous media.

However, the target compound’s biological activity remains unstudied, with applications inferred from structural analogues.

Synthetic Utility

- The target compound’s bromine atom at C5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS: 76767-44-7, ).

- Fluorinated pyrazoles (e.g., ) are preferred in medicinal chemistry for their metabolic stability, aligning with trends in FDA-approved fluorinated drugs.

Crystallographic and Physicochemical Data While crystallographic data for the target compound is unavailable, analogues like 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone () reveal that fluorine substituents influence intermolecular interactions (e.g., C–H⋯F hydrogen bonds), which may stabilize the target compound’s solid-state structure.

Biological Activity

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The compound features a bromine atom and a difluoroethyl group attached to a pyrazole ring, which contributes to its unique chemical behavior. The synthesis typically involves nucleophilic substitution reactions, where the bromine atom is replaced by the difluoroethyl group. The molecular formula of this compound is C5H4BrF2N, with a molecular weight of approximately 222.00 g/mol.

Pharmacological Properties

The biological activity of this compound has been investigated across various studies. Notably, pyrazole derivatives have been recognized for their potential as anti-inflammatory, analgesic, anti-diabetic, and antimicrobial agents.

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .

- Antidiabetic Effects : The compound has been evaluated for its ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. In vitro studies indicate that certain pyrazole derivatives exhibit potent inhibitory effects on these enzymes, suggesting potential for managing hyperglycemia .

- Antimicrobial Activity : Research has indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains including E. coli and S. aureus. Compounds similar to this compound have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

- Study on Anti-Diabetic Activity : A recent study synthesized multiple pyrazole derivatives and assessed their inhibitory effects on α-amylase and α-glucosidase. The findings revealed that some derivatives exhibited IC50 values lower than those of standard anti-diabetic drugs .

- In Silico Analysis : Computational studies have been conducted to evaluate the drug-likeness and toxicity profiles of pyrazole derivatives. These analyses suggest that many compounds meet the criteria for potential drug candidates, showing favorable physicochemical properties .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Pyrazole derivatives are typically synthesized via cyclocondensation or halogenation reactions. For example, cyclocondensation of β-diketones with hydrazines is a common method, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound with >95% purity, as noted in halogenated pyrazole protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- ¹H/¹³C NMR : The 2,2-difluoroethyl group shows distinct splitting patterns (e.g., triplet of quartets for -CH₂CF₂H). The pyrazole ring protons resonate near δ 6.5–7.5 ppm .

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1150–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 197 (calculated for C₄H₃BrF₂N₂) with fragmentation patterns reflecting Br and CF₂CH₃ loss .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model the electron-withdrawing effects of the Br and CF₂CH₃ groups, predicting reactive sites for Suzuki-Miyaura coupling. For instance, the C-5 bromine atom exhibits a higher partial positive charge, making it susceptible to palladium-catalyzed substitution. Solvent effects (e.g., toluene vs. DMSO) on transition-state energetics can be simulated to optimize catalytic efficiency .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for halogenated pyrazole derivatives?

Discrepancies in melting points or solubility often arise from polymorphism or impurities. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Use high-resolution LC-MS to detect trace impurities (<0.5%) that alter solubility .

- Compare crystallographic data (e.g., unit cell parameters) with literature values, as seen in X-ray studies of related brominated pyrazoles .

Q. How does the steric and electronic influence of the 2,2-difluoroethyl group affect the regioselectivity of nucleophilic substitution reactions in this compound?

The 2,2-difluoroethyl group introduces steric hindrance near the pyrazole ring, directing nucleophilic attack to the less hindered C-5 bromine. Electronically, the fluorine atoms withdraw electron density via inductive effects, polarizing the C-Br bond and enhancing its electrophilicity. This dual effect is validated in comparative studies of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, where substituent position dictates reactivity .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

- Safety Compliance : Follow ISO 9001 and OSHA guidelines for handling hazardous reagents .

For structural analysis, single-crystal X-ray diffraction remains the gold standard, as demonstrated for bromo-fluoro pyrazole derivatives in recent crystallographic studies .

Properties

Molecular Formula |

C5H5BrF2N2 |

|---|---|

Molecular Weight |

211.01 g/mol |

IUPAC Name |

5-bromo-1-(2,2-difluoroethyl)pyrazole |

InChI |

InChI=1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2 |

InChI Key |

SHVRLXAREIFQQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.